An In-depth Technical Guide to 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid: Structure, Properties, and Synthetic Utility
Abstract: This technical guide provides a comprehensive overview of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, a valuable reagent in modern organic synthesis. Due to the limited specific literature on this exact ethyl ester derivative, this guide will draw upon data from its closely related and more extensively documented analogue, 3-(methoxycarbonyl)-4-methylphenylboronic acid, to infer and present its chemical properties, structure, and applications. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its role as a building block in cross-coupling reactions and the synthesis of complex molecules.
Introduction and Structural Elucidation
3-Methyl-4-(ethoxycarbonyl)phenylboronic acid belongs to the versatile class of arylboronic acids, which are widely employed in organic chemistry, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Its structure features a phenyl ring substituted with a boronic acid group, a methyl group, and an ethoxycarbonyl group. This trifunctional arrangement makes it a highly useful building block for introducing a substituted phenyl moiety into a target molecule.
Key Structural Features:
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Boronic Acid Moiety (-B(OH)₂): The cornerstone of its reactivity in cross-coupling reactions.
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Ethoxycarbonyl Group (-COOEt): An electron-withdrawing group that influences the electronic properties of the phenyl ring and can serve as a handle for further synthetic transformations.
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Methyl Group (-CH₃): An electron-donating group that can also influence the electronic and steric environment of the molecule.
The interplay of these substituents governs the reactivity and selectivity of the molecule in chemical transformations.
Physicochemical Properties
The physicochemical properties of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid can be inferred from its structure and data available for analogous compounds. A summary of these properties is presented in the table below, with data for the methoxycarbonyl analogue provided for reference.
| Property | Predicted/Inferred Value for 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid | Reference Data: 3-(methoxycarbonyl)-4-methylphenylboronic acid | Reference Data: 4-Ethoxycarbonylphenylboronic acid[3][4] |
| Molecular Formula | C₁₀H₁₃BO₄ | C₉H₁₁BO₄ | C₉H₁₁BO₄ |
| Molecular Weight | 208.02 g/mol | 193.99 g/mol | 193.99 g/mol |
| Appearance | White to off-white solid | Solid | White to off-white crystalline powder |
| Melting Point | Not available | Not available | 160 °C (dec.) |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, alcohols) | Soluble in polar organic solvents | Soluble in polar organic solvents |
| CAS Number | Not assigned | 1048330-10-4 | 4334-88-7 |
Synthesis and Handling
General Synthetic Approach
Arylboronic acids are typically synthesized through the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup. For 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, a plausible synthetic route would start from a corresponding halogenated precursor, such as ethyl 4-bromo-2-methylbenzoate.
Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, which can be adapted for 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid.
Materials:
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Aryl halide (1.0 mmol)
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3-Methyl-4-(ethoxycarbonyl)phenylboronic acid (1.2 mmol)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
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Base (e.g., K₂CO₃, 2.0 mmol)
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Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
Procedure:
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To a reaction vessel, add the aryl halide, 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, palladium catalyst, and base.
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Purge the vessel with an inert gas (e.g., nitrogen or argon).
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Add the degassed solvent system to the reaction vessel.
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
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Upon completion, cool the reaction to room temperature.
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Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Causality in Experimental Choices:
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Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
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Base: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. [5]* Solvent System: A mixture of solvents is often used to ensure the solubility of both the organic reactants and the inorganic base.
Spectroscopic Characterization
While specific spectra for 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid are not widely published, the expected NMR and IR signatures can be predicted based on its structure and data from similar compounds. For instance, the ¹H NMR spectrum of 4-ethoxycarbonylphenylboronic acid shows characteristic signals for the ethyl group and the aromatic protons. [6]Similarly, the ¹³C NMR spectrum provides key information about the carbon framework. [6] Predicted Spectroscopic Data:
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¹H NMR:
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A triplet and a quartet corresponding to the ethyl group of the ester.
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A singlet for the methyl group on the phenyl ring.
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Signals in the aromatic region for the three phenyl protons.
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A broad singlet for the -B(OH)₂ protons, which may be exchangeable with D₂O.
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¹³C NMR:
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Signals for the ethyl and methyl carbons.
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A signal for the carbonyl carbon of the ester.
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Signals for the aromatic carbons, including the carbon bearing the boronic acid group.
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IR Spectroscopy:
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A strong C=O stretching vibration for the ester group.
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O-H stretching vibrations for the boronic acid group.
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C-H stretching and bending vibrations for the aromatic and aliphatic groups.
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Conclusion
3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is a valuable, albeit not extensively documented, building block in organic synthesis. Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of substituted biaryl systems. By understanding its structure, properties (inferred from closely related analogues), and reactivity, researchers can effectively employ this reagent in the synthesis of complex organic molecules for applications in medicinal chemistry and materials science. The provided general protocols and mechanistic insights serve as a guide for its practical application in the laboratory.
References
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PubChem. 4-Ethoxycarbonylphenylboronic acid. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Supporting Information 22-01-15. [Link]
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Royal Society of Chemistry. p-Ethoxycarbonylphenylboronic acid. [Link]
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U.S. Environmental Protection Agency. [4-(Methoxycarbonyl)phenyl]boronic acid Properties. [Link]
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ResearchGate. Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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PMC. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]
